2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate

Descripción general

Descripción

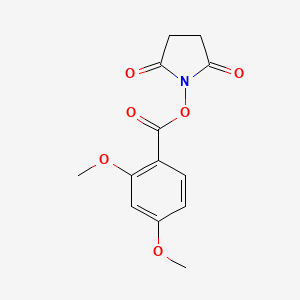

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate is a chemical compound with the molecular formula C13H13NO6. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidinone ring and a dimethoxybenzoate moiety, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate typically involves the reaction of 2,4-dimethoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the NHS group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions, depending on the desired rate of reaction.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Hydrolysis Products: The primary products of hydrolysis are 2,4-dimethoxybenzoic acid and N-hydroxysuccinimide.

Aplicaciones Científicas De Investigación

Monoclonal Antibody Production

One of the prominent applications of 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate is in enhancing the production of monoclonal antibodies (mAbs). Research indicates that this compound can significantly improve mAb production while maintaining cell viability. Specifically, it has been shown to:

- Increase Cell-Specific Productivity : The compound enhances the cell-specific productivity of recombinant Chinese hamster ovary (rCHO) cells by suppressing cell growth and increasing glucose uptake and intracellular adenosine triphosphate (ATP) levels. In controlled studies, mAb concentrations were reported to be 1.5 times higher in cultures supplemented with this compound compared to controls .

- Control Glycosylation : It also plays a critical role in controlling the galactosylation of N-linked glycans on mAbs, which is vital for their therapeutic efficacy and quality .

Table 1: Effects of this compound on mAb Production

| Parameter | Control Condition | MPPB Condition |

|---|---|---|

| Final mAb Concentration (mg/L) | 732 | 1098 |

| Cell-Specific Productivity (pg/cell/day) | 7.1 | 11 |

| Viability (% after 12 days) | <50% | Maintained |

Anticonvulsant Properties

Another significant application of this compound lies in its potential as an anticonvulsant agent. A focused series of hybrid pyrrolidine derivatives related to this compound have demonstrated potent anticonvulsant properties in animal models. The research utilized established seizure models such as the maximal electroshock test and the psychomotor seizure model . Key findings include:

- Broad-Spectrum Activity : The derivatives exhibited broad-spectrum anticonvulsant activity, suggesting their potential utility in treating various forms of epilepsy.

- Safety Profile : The compounds showed favorable safety profiles alongside their efficacy, making them promising candidates for further development in epilepsy therapies.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of derivatives related to this compound have provided insights into optimizing its pharmacological properties. For instance:

Mecanismo De Acción

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the NHS ester, which is a good leaving group. The compound can modify proteins and peptides by reacting with amino groups, leading to changes in their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Dioxopyrrolidin-1-yl 2,5-dichlorobenzoate

- 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate

- 2,5-Dioxopyrrolidin-1-yl 3,4-dimethoxybenzoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate is unique due to the presence of two methoxy groups on the benzene ring, which can influence its reactivity and solubility. This structural feature distinguishes it from other similar compounds and can affect its interactions with biological molecules .

Actividad Biológica

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate is a compound characterized by its unique structure, which includes a pyrrolidinone ring and a dimethoxybenzoate moiety. This compound has garnered attention in various fields such as medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C13H13NO6. The presence of two methoxy groups on the benzene ring enhances its reactivity and solubility in biological systems. The compound primarily functions as a reagent in organic synthesis and has applications in modifying biomolecules.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic groups in biomolecules. The N-hydroxysuccinimide (NHS) ester present in the compound acts as a good leaving group, facilitating the modification of proteins and peptides. This modification can lead to significant changes in the activity and function of these biomolecules.

Anticancer Activity

Research indicates that derivatives of pyrrolidinone compounds exhibit anticancer properties. For instance, hybrid compounds derived from similar structures have shown significant cytotoxic effects against various cancer cell lines .

Anticonvulsant Properties

A focused series of hybrid pyrrolidine-2,5-dione derivatives have demonstrated potent anticonvulsant activity in animal models. Notably, certain derivatives showed broad-spectrum protective activity against seizures induced by various stimuli .

Immunomodulatory Effects

Studies have shown that compounds similar to this compound can enhance monoclonal antibody production while suppressing detrimental cellular processes such as galactosylation. This suggests potential applications in therapeutic antibody development .

Case Studies

-

Monoclonal Antibody Production : A study demonstrated that the compound significantly increased the production of monoclonal antibodies in cell cultures by enhancing cell-specific productivity while maintaining cell viability .

Condition mAb Concentration (mg/L) Cell-Specific Productivity (pg/cell/day) Control 732 7.1 MPPB Added 1098 11 -

Anticonvulsant Activity : In vivo studies revealed that certain derivatives exhibited ED50 values indicating effective seizure control across multiple models .

Compound ID ED50 (mg/kg) - MES Test ED50 (mg/kg) - PTZ Test Compound 22 23.7 59.4

Research Findings

Recent studies have highlighted the diverse biological activities associated with derivatives of this compound:

- Antinociceptive Activity : Some derivatives have shown promise in pain relief models, indicating their potential for treating neuropathic pain conditions .

- Cellular Mechanisms : The compound influences cellular signaling pathways such as MAPK/ERK pathways, which are crucial for cell proliferation and survival.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWAVZXDVGAPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.